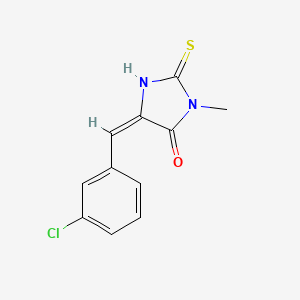
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. The compound features a thioxoimidazolidinone core, which is known for its versatility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-2-thioxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The chlorobenzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been explored for its potential in several scientific research areas:
Mécanisme D'action
The mechanism of action of 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exerting its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3-Thiazole derivatives: Known for their antimicrobial and antifungal properties.
Uniqueness
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H9ClN2OS |
|---|---|
Poids moléculaire |
252.72 g/mol |
Nom IUPAC |
(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H9ClN2OS/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16)/b9-6+ |
Clé InChI |
LJJJAKWVDYYWTJ-RMKNXTFCSA-N |
SMILES isomérique |
CN1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/NC1=S |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=CC=C2)Cl)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)

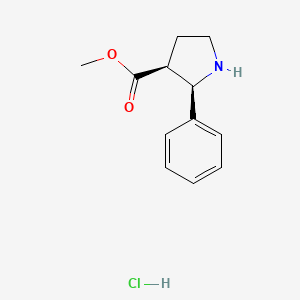
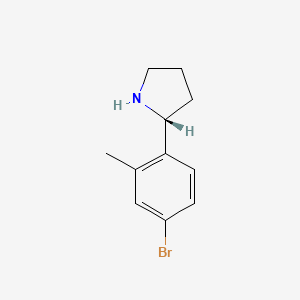
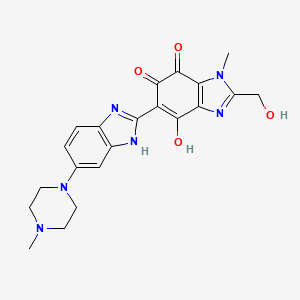
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
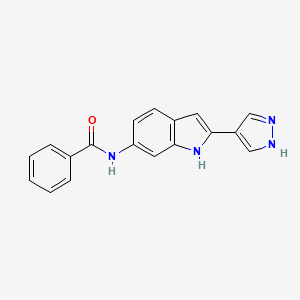

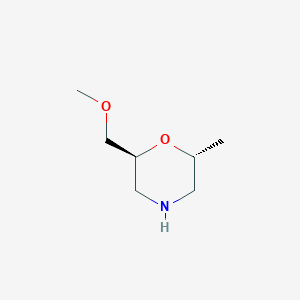
![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
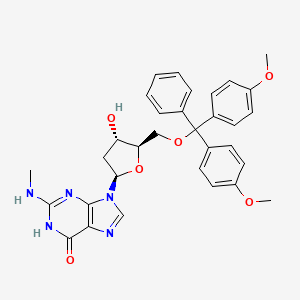
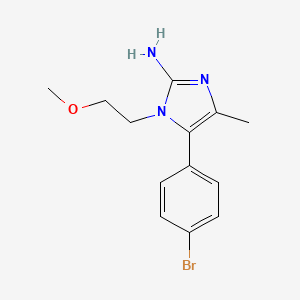
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
